molecular formula C10H7NO3 B12865000 2-Acetylbenzo[d]oxazole-6-carbaldehyde

2-Acetylbenzo[d]oxazole-6-carbaldehyde

Cat. No.: B12865000
M. Wt: 189.17 g/mol
InChI Key: FIZMZIUQIDWTOX-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-6-carbaldehyde is a chemical building block of high interest in medicinal chemistry and drug discovery research. The benzo[d]oxazole scaffold is a privileged structure in pharmacology, known for its ability to interact with a wide range of biological targets through diverse binding mechanisms . This specific derivative, featuring both acetyl and aldehyde functional groups, offers versatile sites for further chemical modification, enabling researchers to synthesize and explore novel compounds for various therapeutic areas. Compounds based on the benzo[d]oxazole core have demonstrated a broad spectrum of biological activities in scientific studies. These include potent antibacterial properties, such as inhibition of New Delhi metallo-β-lactamase-1 (NDM-1), and significant anticancer potential, where the rigid oxazole structure helps orient substituents for optimal interaction with biological targets . Furthermore, structural analogs, particularly phenolic 2-phenylbenzo[d]oxazoles, have been identified as highly effective tyrosinase inhibitors , showing activity that far surpasses kojic acid in some cases and effectively reducing melanin production in cellular models . Research also suggests that certain oxazole compounds can act as inducers of HMOX1 (heme oxygenase-1), a target with therapeutic relevance for inflammatory, fibrotic, and neurodegenerative diseases . The aldehyde moiety present in this molecule makes it a particularly valuable intermediate for the synthesis of more complex molecules aimed at these and other emerging research pathways.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C10H7NO3/c1-6(13)10-11-8-3-2-7(5-12)4-9(8)14-10/h2-5H,1H3

InChI Key

FIZMZIUQIDWTOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis via N-Deprotonation–O-SNAr Cyclization from Anilide Precursors

A prominent method for synthesizing benzo[d]oxazoles, including derivatives like 2-acetylbenzo[d]oxazole-6-carbaldehyde, involves:

  • Step 1: Acylation of 2-fluoroaniline derivatives to form acetanilide or benzanilide intermediates.
  • Step 2: Intramolecular base-induced cyclization via N-deprotonation and O-nucleophilic aromatic substitution (O-SNAr) to close the oxazole ring.

Reaction conditions:

  • Use of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (~90 °C).
  • Refluxing with acetyl chloride and triethylamine for acylation.

This method yields benzo[d]oxazoles with high efficiency and is adaptable to various C5-substituted 2-fluoroanilines, allowing for functional group diversity at position 6 (such as aldehyde).

Step Reagents/Conditions Outcome
1 2-fluoro-5-nitroaniline + acetyl chloride + triethylamine, reflux in dichloromethane Formation of acetanilide intermediate
2 K2CO3 in DMF, 90 °C Cyclization to benzo[d]oxazole

Functional Group Transformations on Benzo[d]oxazole Core

After constructing the benzo[d]oxazole ring, selective functionalization at position 2 (acetyl group) and position 6 (carbaldehyde) can be achieved through:

This approach allows for modular synthesis and late-stage functionalization, which is valuable for generating derivatives with specific biological activities.

Multi-Step Synthesis via Intermediate Formation

A three-step synthetic route reported for benzo[d]oxazole derivatives involves:

  • Step 1: Preparation of benzo[d]oxazole-2-thiol.
  • Step 2: Williamson ether synthesis with bromoacetic acid to form key intermediates.
  • Step 3: Activation of carboxylic acid groups using EDCI and HOBt in the presence of DMAP, followed by amine coupling to yield final substituted benzo[d]oxazole derivatives.

Though this method was applied to neuroprotective benzo[d]oxazole derivatives, the strategy is adaptable for preparing this compound by choosing appropriate substituents.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield Range Advantages Limitations
N-Deprotonation–O-SNAr Cyclization Acylation → Base-induced cyclization Acetyl chloride, triethylamine, K2CO3, DMF, reflux High (70-90%) High yield, versatile for substitutions Requires fluorinated anilines
Functional Group Transformations Bromination → Alkylation/Suzuki coupling Bromine, Pd catalysts, boronate esters Moderate to high Modular, allows late-stage functionalization Multi-step, requires Pd catalysts
Williamson Reaction & Coupling Thiol formation → Williamson reaction → Amide coupling Bromoacetic acid, EDCI, HOBt, DMAP Moderate (60-80%) Good for diverse derivatives Multi-step, longer reaction times

Research Findings and Notes

  • The N-deprotonation–O-SNAr method is well-documented for its efficiency in synthesizing benzo[d]oxazoles with various substituents, including aldehydes at position 6, making it a preferred route for this compound.
  • Functional group transformations involving α-bromoketone intermediates enable selective introduction of acetyl and aldehyde groups, facilitating structural diversity for drug discovery applications.
  • The three-step synthesis involving thiol intermediates and amide coupling is useful for generating libraries of benzo[d]oxazole derivatives with potential neuroprotective effects, indicating the method's applicability to this compound analogs.
  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-6-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The formyl and acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the benzoxazole ring can interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with analogs sharing the benzo[d]oxazole scaffold, substituted heterocycles, or similar functional groups.

Table 1: Key Structural Features and CAS Data
Compound Name CAS Number Molecular Formula Substituents Heterocycle Similarity Score*
2-Acetylbenzo[d]oxazole-6-carbaldehyde Not provided C₁₀H₇NO₃ 2-acetyl, 6-aldehyde Benzo[d]oxazole Reference compound
2-Methylbenzo[d]oxazole-6-carbaldehyde 864274-04-4 C₉H₇NO₂ 2-methyl, 6-aldehyde Benzo[d]oxazole 0.58–0.69
2-Phenylbenzo[d]oxazole-6-carbaldehyde 67563-00-2 C₁₄H₉NO₂ 2-phenyl, 6-aldehyde Benzo[d]oxazole N/A
6-Methoxyquinoline-4-carbaldehyde 4363-94-4 C₁₁H₉NO₂ 4-aldehyde, 6-methoxy Quinoline 0.54–0.90
2-Acetyl-3-aminobenzofuran 14510-06-6 C₉H₇NO₂ 2-acetyl, 3-amino Benzofuran N/A
2-Amino-1,3-benzothiazole-6-carbaldehyde 106429-08-7 C₈H₆N₂OS 6-aldehyde, 2-amino Benzothiazole N/A

*Similarity scores derived from Tanimoto or other structural similarity indices.

Physicochemical and Functional Differences

  • Heteroatom Variation: Replacing oxygen in oxazole with sulfur (as in benzothiazole analogs) decreases polarity and alters hydrogen-bonding capacity, impacting solubility and biological activity .
  • Aldehyde Position: The 6-aldehyde in benzo[d]oxazole derivatives contrasts with 4-aldehyde in quinolines (e.g., 6-Methoxyquinoline-4-carbaldehyde), which may influence regioselectivity in further reactions .

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